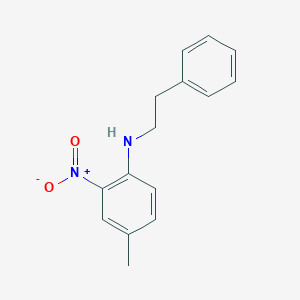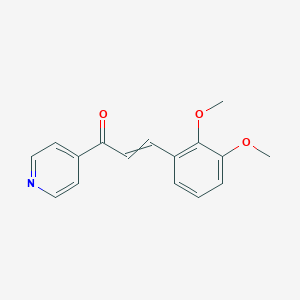
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate typically involves the reaction of 2,3-dihydroxypropyl derivatives with carbamodithioic acid derivatives. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to produce the compound in bulk. The process is optimized to ensure efficiency and cost-effectiveness while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield alcohols or hydrocarbons .
Scientific Research Applications
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies due to its reactivity with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical processes, depending on its concentration and the specific conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl acrylate
- 2,3-Dihydroxypropyl 2-propenoate
- Glycerol 1-acrylate
Uniqueness
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate is unique due to its specific structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Properties
CAS No. |
831198-62-0 |
|---|---|
Molecular Formula |
C25H51NO2S2 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2,3-dihydroxypropyl N-(2-ethylhexyl)-N-tridecylcarbamodithioate |
InChI |
InChI=1S/C25H51NO2S2/c1-4-7-9-10-11-12-13-14-15-16-17-19-26(20-23(6-3)18-8-5-2)25(29)30-22-24(28)21-27/h23-24,27-28H,4-22H2,1-3H3 |
InChI Key |
JTKRLTMTPABBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CC(CC)CCCC)C(=S)SCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


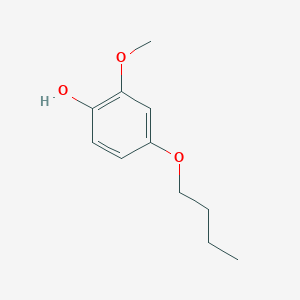
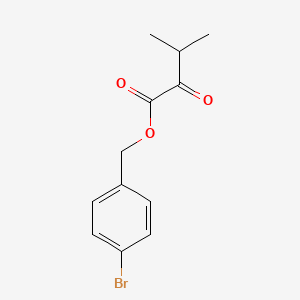
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
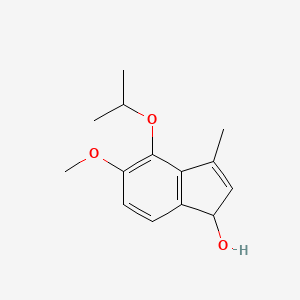
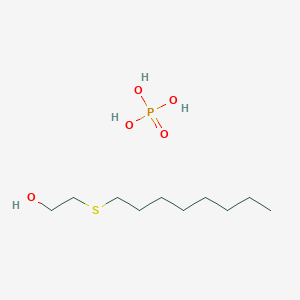
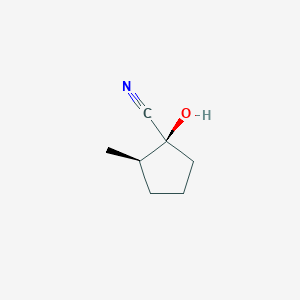
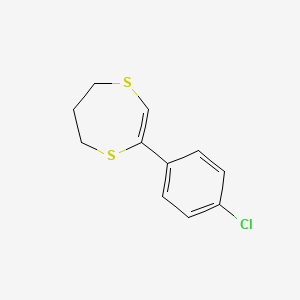
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)


